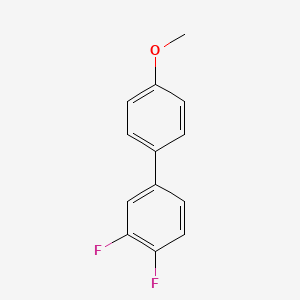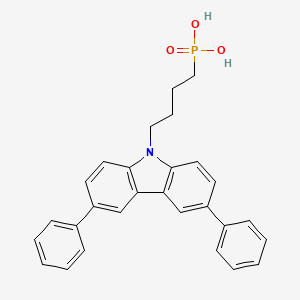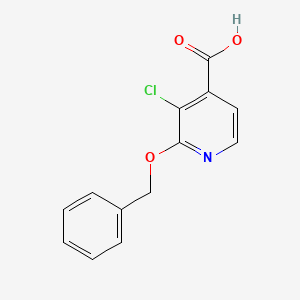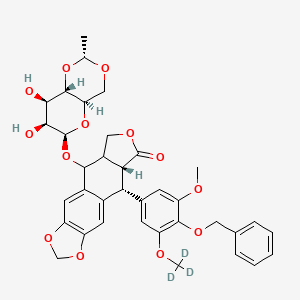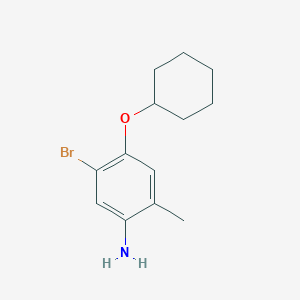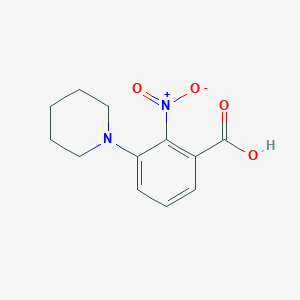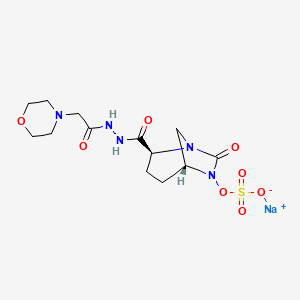
Antibacterial agent 51
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial Agent 51 is a novel compound that has garnered significant attention in the field of antimicrobial research. This compound exhibits potent antibacterial properties, making it a promising candidate for combating bacterial infections, especially those caused by antibiotic-resistant strains. Its unique chemical structure and mode of action differentiate it from traditional antibiotics, offering a new avenue for therapeutic intervention.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 51 involves a multi-step process. The initial step typically includes the formation of a core structure through a condensation reaction between a primary amine and a carbonyl compound. This is followed by a series of functional group modifications, including halogenation, nitration, and sulfonation, to enhance the antibacterial activity. The reaction conditions often require controlled temperatures ranging from 50°C to 150°C and the use of catalysts such as palladium or platinum to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound is scaled up using batch or continuous flow reactors. The process involves the optimization of reaction parameters to ensure high yield and purity. Solvent extraction and crystallization techniques are employed to isolate and purify the final product. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the compound’s integrity and potency.
化学反应分析
Types of Reactions: Antibacterial Agent 51 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others, enhancing the compound’s antibacterial properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of antibacterial activity.
科学研究应用
Antibacterial Agent 51 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and membranes, providing insights into bacterial physiology and resistance mechanisms.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces to prevent bacterial contamination.
作用机制
Antibacterial Agent 51 is compared with other similar compounds such as:
Penicillin: Unlike penicillin, which primarily targets cell wall synthesis, this compound has a broader mechanism of action, affecting multiple bacterial pathways.
Tetracycline: While tetracycline inhibits protein synthesis, this compound also targets DNA gyrase, offering a multi-faceted approach to bacterial inhibition.
Ciprofloxacin: Both compounds inhibit DNA gyrase, but this compound’s additional mechanisms of action make it a more versatile antibacterial agent.
相似化合物的比较
- Penicillin
- Tetracycline
- Ciprofloxacin
- Vancomycin
- Erythromycin
属性
分子式 |
C13H20N5NaO8S |
|---|---|
分子量 |
429.38 g/mol |
IUPAC 名称 |
sodium;[(2S,5R)-2-[[(2-morpholin-4-ylacetyl)amino]carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C13H21N5O8S.Na/c19-11(8-16-3-5-25-6-4-16)14-15-12(20)10-2-1-9-7-17(10)13(21)18(9)26-27(22,23)24;/h9-10H,1-8H2,(H,14,19)(H,15,20)(H,22,23,24);/q;+1/p-1/t9-,10+;/m1./s1 |
InChI 键 |
KXQHEEVCHVUIIC-UXQCFNEQSA-M |
手性 SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)CN3CCOCC3.[Na+] |
规范 SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)NNC(=O)CN3CCOCC3.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


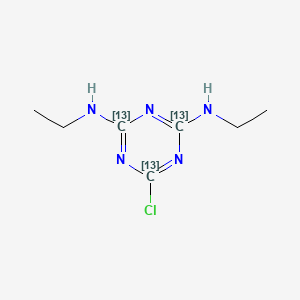

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14766027.png)

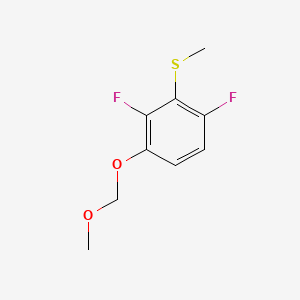
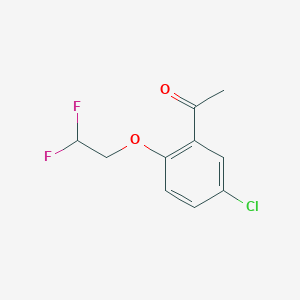
![(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B14766058.png)
